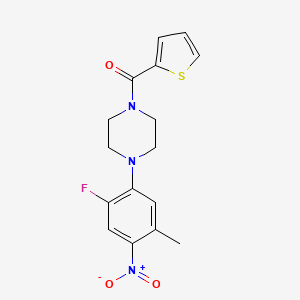
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MTT, is a yellow-colored compound that has been used extensively in scientific research. It is a thiazolidinone derivative that has been shown to have various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. It has been shown to inhibit the activity of mitochondrial dehydrogenases, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species (ROS) production and oxidative stress. This compound has also been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease ROS production and oxidative stress. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. It has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation. This compound has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages as a laboratory reagent. It is easy to use and has a high sensitivity for detecting cell viability and proliferation. This compound is also relatively inexpensive and can be used to evaluate the effects of various compounds on cell viability and proliferation. However, this compound has some limitations as a laboratory reagent. It can only be used to evaluate the effects of compounds on mitochondrial dehydrogenases and cannot be used to evaluate other cellular processes. This compound can also be affected by various factors, such as pH and temperature, which can affect the accuracy of the results.
Orientations Futures
For the use of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research include studying its effects on various diseases and identifying new targets for its activity.
Méthodes De Synthèse
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by reacting 4-tert-butylbenzaldehyde with 3-methoxypropylamine and 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic acid. The reaction takes place under reflux conditions and yields this compound as a yellow solid. The purity of the compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has been used extensively in scientific research due to its various biological and pharmacological properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. This compound has also been used as a probe to study the activity of mitochondrial dehydrogenases in cells. It has been used to evaluate cell viability, proliferation, and apoptosis in various cell lines.
Propriétés
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-18(2,3)14-8-6-13(7-9-14)12-15-16(20)19(17(22)23-15)10-5-11-21-4/h6-9,12H,5,10-11H2,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOJYDXGCRBCZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)
![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344719.png)
![N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5344727.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5344746.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)
![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)